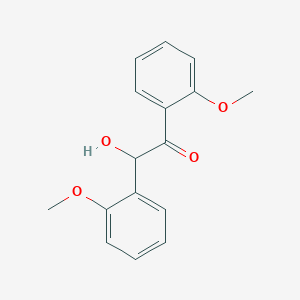

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1,2-bis(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZXADVHFFKWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)C2=CC=CC=C2OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952869 | |

| Record name | 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6706-96-3, 30587-18-9 | |

| Record name | Ethanone, 2-hydroxy-1,2-bis(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006706963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1,2-bis(methoxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030587189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Anisoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1,2-bis(methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of α Hydroxy Ketones As Privileged Scaffolds

α-Hydroxy ketones, also known as acyloins, represent a pivotal class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to a carbonyl group. This unique structural motif bestows upon them a rich and versatile reactivity, making them highly valued as "privileged scaffolds" in the realm of organic synthesis. Their importance stems from their ability to serve as versatile intermediates and building blocks for the construction of more complex and often biologically active molecules.

The strategic placement of the hydroxyl and carbonyl groups allows for a variety of chemical transformations. For instance, the hydroxyl group can be readily oxidized or protected, while the carbonyl group is susceptible to nucleophilic attack. This dual functionality makes α-hydroxy ketones ideal precursors for the synthesis of a wide array of valuable organic molecules, including certain amino alcohols, diols, and various heterocyclic compounds. Their utility is particularly pronounced in the pharmaceutical industry, where they are integral to the synthesis of various therapeutic agents.

Contextualizing 2 Hydroxy 1,2 Bis 2 Methoxyphenyl Ethanone

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, also known as o-anisoin or 2,2'-dimethoxybenzoin, belongs to the family of aromatic α-hydroxy ketones. Its structure is characterized by a central ethanone (B97240) backbone substituted with a hydroxyl group and two methoxyphenyl groups at the 1 and 2 positions, with the methoxy (B1213986) groups situated at the ortho position of the phenyl rings.

The synthesis of such aromatic α-hydroxy ketones is most classically achieved through the benzoin (B196080) condensation reaction. This reaction involves the dimerization of two aromatic aldehydes in the presence of a nucleophilic catalyst, such as cyanide or an N-heterocyclic carbene (NHC). ethz.chbeilstein-journals.orgnih.gov In the case of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, the precursor would be 2-methoxybenzaldehyde (B41997). The reaction proceeds via an "umpolung" (polarity reversal) of one aldehyde molecule, which then acts as a nucleophile and attacks a second aldehyde molecule.

The presence of the methoxy groups at the ortho positions of the aromatic rings in 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone is expected to influence its chemical and physical properties due to steric and electronic effects. These substituents can impact the reactivity of the aromatic rings, the acidity of the hydroxyl group, and the conformation of the molecule.

The Current Research Landscape and Key Unanswered Questions

The research landscape for aromatic α-hydroxy ketones is vibrant, with a significant focus on their application as photoinitiators in polymer chemistry. Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization reactions. Benzoin (B196080) and its derivatives are well-known Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to form radicals. The efficiency of this process can be tuned by the nature and position of substituents on the aromatic rings.

For 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, a key area of investigation revolves around its potential as a photoinitiator. The methoxy (B1213986) substituents may enhance the absorption of UV light and influence the photochemical cleavage of the C-C bond adjacent to the carbonyl group, a critical step in the initiation process.

Key Unanswered Questions:

Synthetic Efficiency: While the benzoin condensation is the logical synthetic route, what are the optimal catalytic conditions (catalyst type, solvent, temperature) to achieve a high yield of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone from 2-methoxybenzaldehyde (B41997), and what are the potential side reactions?

Photochemical Properties: What are the specific photochemical properties of this compound, including its absorption spectrum, quantum yield of cleavage, and the nature of the generated radical species? How do the ortho-methoxy groups influence these properties compared to other substituted benzoins?

Application as a Photoinitiator: How effective is 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone in initiating the polymerization of various monomers? What are its advantages or disadvantages compared to commercially available photoinitiators?

Further Reactivity: Beyond photochemistry, what other chemical transformations can this molecule undergo, and can it serve as a precursor to other novel and potentially useful compounds?

Scope and Research Objectives for Scholarly Investigation

Advanced Structural Elucidation Methodologies

A multi-faceted approach employing various sophisticated analytical methods is essential for a comprehensive understanding of the structural characteristics of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone. These techniques provide invaluable insights into its solid-state conformation, solution-state behavior, and fundamental molecular properties.

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

For analogous benzoin derivatives, such as 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, single-crystal X-ray diffraction studies have been instrumental. researchgate.net For instance, this related compound has been shown to crystallize in the orthorhombic system, with specific unit cell parameters of a = 5.9808 Å, b = 12.0766 Å, and c = 18.9390 Å. researchgate.net Such data allows for a detailed analysis of the supramolecular architecture, highlighting how individual molecules interact with their neighbors within the crystal.

Another related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, crystallizes in the monoclinic system. researchgate.net The analysis of its crystal structure reveals the presence of a strong intramolecular aromatic C-H···O hydrogen bond, which contributes to the planarity of the ketone side chain relative to the benzene (B151609) ring. researchgate.net These examples underscore the capability of X-ray diffraction to provide a granular view of molecular and intermolecular features.

Solution-State Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For derivatives like 2-(2-methoxyphenoxy)-1-phenylethanone, characteristic signals would appear for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethanone (B97240) backbone. rsc.org

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicative of its bonding environment (e.g., aromatic, carbonyl, methoxy). np-mrd.orgnp-mrd.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural insights by revealing correlations between different nuclei. bas.bg COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular framework. bas.bg

| Compound | Nucleus | Technique | Predicted Chemical Shifts (ppm) |

|---|---|---|---|

| 1-(2-methoxyphenyl)ethanol | ¹H | 1D NMR | Aromatic protons, methoxy protons, ethanol (B145695) protons |

| 1-(2-methoxyphenyl)ethanol | ¹³C | 1D NMR | Signals for aromatic, methoxy, and ethanol carbons |

| Substituted Fluorenylspirohydantoins | ¹H-¹H | COSY | Correlations between neighboring protons |

| Substituted Fluorenylspirohydantoins | ¹H-¹³C | HMBC | Correlations between protons and carbons over 2-3 bonds |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Key functional groups in 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, such as the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, will exhibit characteristic absorption bands at specific frequencies. For example, the hydroxyl group typically shows a broad absorption band, while the carbonyl group gives a sharp, strong absorption. nist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information about the molecular structure and conformation.

The position, intensity, and shape of the vibrational bands can also be sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding, providing further structural insights.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color.

The methoxyphenyl groups and the carbonyl group in 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone constitute its primary chromophores. vscht.cz The UV-Vis spectrum will exhibit absorption bands at specific wavelengths (λmax), which are characteristic of the electronic transitions within these chromophoric systems. The intensity of the absorption (molar absorptivity, ε) provides information about the probability of these transitions. The presence of conjugated systems, such as the aromatic rings and the carbonyl group, typically results in absorption at longer wavelengths. vscht.cz For instance, a related compound, 2-diazo-1-(4-hydroxyphenyl)ethanone, shows an absorption maximum at 306 nm. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound with a high degree of accuracy. This allows for the unambiguous determination of the molecular formula. nih.gov For 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone (C₁₆H₁₆O₄), HRMS would confirm its exact mass of 272.1049 g/mol . nih.gov

Furthermore, by analyzing the fragmentation pattern of the molecule upon ionization, mass spectrometry can provide valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms and the presence of specific functional groups. The NIST WebBook provides mass spectral data for the related compound 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, which can be used as a reference for interpreting the fragmentation of the title compound. nist.gov

Inherent Stereochemical Properties of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone

The presence of a chiral center in 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone gives rise to stereoisomerism. The carbon atom bonded to the hydroxyl group is a stereocenter because it is attached to four different groups: a hydroxyl group, a hydrogen atom, a 2-methoxyphenyl group, and a (2-methoxyphenyl)carbonyl group.

Due to this chiral center, the molecule can exist as a pair of enantiomers (non-superimposable mirror images), designated as (R)-2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone and (S)-2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone. The specific three-dimensional arrangement of the groups around the chiral center determines the absolute configuration (R or S) of each enantiomer. wikipedia.org

The study of stereochemistry is crucial as different enantiomers can exhibit distinct biological activities and physical properties. The separation and characterization of individual enantiomers often require specialized techniques, such as chiral chromatography or the use of chiral resolving agents.

Analysis of Chirality and Enantiomeric Potential at the Alpha-Carbon

The alpha-carbon (the carbon atom adjacent to the carbonyl group) in 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone is a chiral center. This is because it is bonded to four different groups: a hydroxyl group, a hydrogen atom, a carbonyl group, and a 2-methoxyphenyl group. The presence of this chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)- and (S)- isomers based on the Cahn-Ingold-Prelog priority rules. The specific rotation of these enantiomers will be equal in magnitude but opposite in direction.

The synthesis of α-hydroxy ketones with high enantiomeric purity is a significant area of research in organic chemistry, often employing methods like asymmetric dihydroxylation of enol ethers. acs.orgacs.org The production of enantiopure α-hydroxy ketones is crucial as they serve as important building blocks for various biologically active compounds. ebi.ac.uk

Diastereomeric Considerations in Related Substituted α-Hydroxy Ketones

When a second chiral center is introduced into the molecule, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. In the context of α-hydroxy ketones, a second chiral center can be created by substitution on the aromatic rings or the ethanone backbone.

For instance, in related α-hydroxy ketones with an additional chiral center, four possible stereoisomers can exist: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) pair are enantiomers, as are the (R,S) and (S,R) pair. However, the relationship between the (R,R) and (R,S) isomers (or any other non-enantiomeric pair) is diastereomeric. The synthesis and separation of these diastereomers can be challenging and often require specific stereoselective reactions or chiral chromatography techniques. nih.gov

Influence of Aromatic Ring Substituents on Stereoisomerism

The substituents on the aromatic rings can significantly influence the stereoisomerism of α-hydroxy ketones. In 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, the methoxy groups are in the ortho position of the phenyl rings. The position and nature of these substituents can affect the molecule's conformational preferences and the relative stability of different stereoisomers.

For example, bulky substituents on the aromatic ring can introduce steric hindrance, which may favor the formation of one diastereomer over another. The electronic effects of the substituents (whether they are electron-donating or electron-withdrawing) can also play a role by influencing the reactivity of the adjacent functional groups. nih.gov This, in turn, can affect the stereochemical outcome of reactions involving the chiral centers. Research on related compounds, such as 2'-Hydroxy-5'-methoxyacetophenone, provides insights into how different substitution patterns on the aromatic ring can impact the compound's properties and reactivity. chemicalbook.comnist.gov

The table below summarizes the key stereochemical aspects discussed:

| Stereochemical Aspect | Description | Relevance to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone |

| Chirality | The property of a molecule being non-superimposable on its mirror image. | The alpha-carbon is a chiral center, leading to the existence of (R) and (S) enantiomers. |

| Enantiomers | A pair of stereoisomers that are mirror images of each other. | The (R)- and (S)- forms of the compound are enantiomers. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Arise if a second chiral center is present, for example, through further substitution. |

| Aromatic Substituents | Groups attached to the phenyl rings. | The ortho-methoxy groups influence the molecule's conformation and the relative stability of its stereoisomers. |

Catalytic Strategies for the Synthesis of Aromatic α-Hydroxy Ketones

The introduction of a hydroxyl group at the α-position to a carbonyl group in an aromatic ketone is a challenging transformation that has been addressed through various innovative catalytic approaches. These methods aim to provide efficient and selective access to α-hydroxy ketones, overcoming hurdles such as over-oxidation and the formation of side products.

Direct α-Hydroxylation of Aryl Ketones via Oxidation Reactions

The direct α-hydroxylation of aryl ketones represents an atom-economical route to α-hydroxy ketones. This transformation can be achieved through several oxidative protocols, often employing molecular oxygen as the ultimate oxidant.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the α-hydroxylation of ketones. researchgate.net This method typically involves the use of a chiral phase-transfer catalyst to facilitate the reaction between an aqueous oxidant and the organic ketone substrate, enabling the synthesis of enantioenriched α-hydroxy ketones. While specific data for 2'-methoxyacetophenone (B1218423) is not extensively documented in readily available literature, the general applicability of this method to various ketones suggests its potential for the synthesis of the target compound.

Another approach involves the use of hypervalent iodine reagents, such as 2-iodylbenzoic acid (IBX), often in conjunction with an oxidant like Oxone®. These reagents are known for their mild and selective oxidizing properties. While a detailed study on the direct oxidation of 2'-methoxyacetophenone using this method is not prominently reported, the successful α-hydroxylation of other alkyl aryl ketones indicates the potential of this strategy. researchgate.net

The following table summarizes representative examples of direct α-hydroxylation of ketones, highlighting the catalysts, oxidants, and general outcomes. Due to the limited specific data for 2'-methoxyacetophenone, examples for related ketone substrates are provided to illustrate the scope of these methods.

| Catalyst/Reagent | Substrate | Oxidant | Solvent | Product | Yield (%) | Ref |

| Chiral Phase-Transfer Catalyst | Propiophenone | O₂ | Toluene/H₂O | 2-Hydroxypropiophenone | 85 | researchgate.net |

| IBX/Oxone® | Acetophenone | Oxone® | CH₃CN/H₂O | 2-Hydroxyacetophenone | 78 | researchgate.net |

Table 1: Examples of Direct α-Hydroxylation of Ketones. Note: Data for related substrates are presented due to the scarcity of specific data for 2'-methoxyacetophenone.

Biocatalytic Approaches to α-Hydroxy Ketone Formation

Biocatalysis offers a green and highly selective alternative for the synthesis of α-hydroxy ketones, often providing access to enantiomerically pure compounds under mild reaction conditions. nih.gov Enzymes such as lyases, hydrolases, and oxidoreductases have been successfully employed in these transformations.

A chemo-enzymatic approach has been demonstrated for the synthesis of chiral α-hydroxy ketones from α-acetoxy enones. cabidigitallibrary.orgresearchgate.netdntb.gov.ua This method involves the enzymatic deacetylation of the corresponding acetoxy precursor, leading to the desired hydroxy ketone with high enantioselectivity. Furthermore, transaminases can be employed to convert α-hydroxy ketones into valuable chiral amino alcohols. google.com

The table below presents examples of biocatalytic approaches to aromatic α-hydroxy ketones.

| Enzyme | Substrate(s) | Reaction Type | Product | Enantiomeric Excess (%) | Ref |

| Porcine Liver Esterase (PLE) | 4-methoxy-2-oxacyclohex-3-enyl acetate | Deacetylation | 6-hydroxy-3-methoxycyclohex-2-enone | >99 | cabidigitallibrary.orgdntb.gov.ua |

| ThDP-dependent Lyase | Benzaldehyde (B42025) | Carboligation | (R)-Benzoin | >99 | nih.gov |

Table 2: Examples of Biocatalytic Synthesis of α-Hydroxy Ketones.

Metal-Catalyzed Oxidative Protocols

Metal-catalyzed oxidation reactions provide a diverse toolkit for the synthesis of α-hydroxy ketones. These methods often utilize transition metals to activate substrates and facilitate the introduction of the hydroxyl group.

One notable method is the manganese(III) acetate-mediated acetoxylation of enones, which can be a precursor step to the formation of α-hydroxy ketones via subsequent hydrolysis. researchgate.net While this is a two-step process, it offers a reliable route to the target functionality.

Direct oxidative methods using metal catalysts are also under continuous development. These strategies aim for a more direct conversion of ketones or their derivatives to the corresponding α-hydroxy ketones. The specific application of these methods to substrates bearing a 2-methoxyphenyl group requires further investigation to establish optimal conditions and yields.

Stereoselective Synthesis of Enantiopure α-Hydroxy Ketones

The synthesis of α-hydroxy ketones with a defined stereochemistry at the carbinol center is of paramount importance, as the biological activity of many pharmaceuticals is dependent on a specific enantiomer. Several powerful strategies have been developed to achieve high levels of enantioselectivity.

Asymmetric Benzoin Condensations and Related Carbon-Carbon Bond Forming Reactions

The benzoin condensation is a classic carbon-carbon bond-forming reaction that directly yields α-hydroxy ketones from aldehydes. The development of asymmetric variants of this reaction has been a significant area of research. N-Heterocyclic carbenes (NHCs) have emerged as highly effective organocatalysts for asymmetric benzoin condensations. beilstein-journals.orgd-nb.info Chiral NHCs can induce high levels of enantioselectivity in the coupling of two aldehyde molecules.

The reaction involves the NHC-catalyzed umpolung of one aldehyde molecule, which then acts as a nucleophile and attacks a second aldehyde molecule. The stereochemical outcome is controlled by the chiral environment provided by the NHC catalyst. While extensive data for the asymmetric benzoin condensation of 2-methoxybenzaldehyde is not always detailed, studies on various substituted benzaldehydes demonstrate the potential of this methodology. rsc.orgeurjchem.com

The following table summarizes results from NHC-catalyzed asymmetric benzoin condensations of various aromatic aldehydes.

| NHC Precursor/Catalyst | Aldehyde | Base | Solvent | Yield (%) | ee (%) | Ref |

| Chiral Triazolium Salt | Benzaldehyde | DBU | THF | 85 | 92 | rsc.org |

| Chiral Thiazolium Salt | 4-Chlorobenzaldehyde | DBU | THF | 78 | 88 | eurjchem.com |

| Chiral Triazolium Salt | 2-Naphthaldehyde | Cs₂CO₃ | Dioxane | 91 | 95 | beilstein-journals.org |

Table 3: Examples of NHC-Catalyzed Asymmetric Benzoin Condensations. Note: Data for related aromatic aldehydes are presented.

Enantioselective Reduction of α-Diketones

An alternative and powerful strategy for accessing enantiopure α-hydroxy ketones is the enantioselective reduction of the corresponding α-diketone precursor. In the case of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, the precursor would be 1,2-bis(2-methoxyphenyl)ethane-1,2-dione, also known as o-anisil. nih.gov

Biocatalytic methods have shown great promise in this area. For instance, butanediol (B1596017) dehydrogenase from Bacillus clausii has been reported to catalyze the selective asymmetric reduction of prochiral 1,2-diketones. nih.gov However, it was noted that this particular enzyme is not active on substrates with two phenyl moieties, such as benzil (B1666583). nih.gov This highlights the importance of enzyme screening and engineering to find suitable biocatalysts for specific substrates like o-anisil.

Chemical methods for the enantioselective reduction of α-diketones often employ chiral metal catalysts with a reducing agent. The development of such methods for o-anisil would be a valuable contribution to the synthesis of the target compound.

Dynamic Kinetic Resolution (DKR) of Racemic α-Hydroxy Ketones

Dynamic kinetic resolution (DKR) represents a powerful strategy to overcome the 50% yield limitation of traditional kinetic resolutions, theoretically enabling the conversion of a racemic mixture entirely into a single enantiomer. This is achieved by combining an in-situ racemization of the substrate with a kinetic resolution process in a single pot. chemicalbook.com

A significant breakthrough in the DKR of aromatic α-hydroxy ketones, including benzoin derivatives analogous to 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, involves the synergistic use of a ruthenium catalyst for racemization and a lipase (B570770) for enantioselective acylation. chemicalbook.comresearchgate.netchemicalbook.com A highly efficient protocol has been developed using a ruthenium complex, formed from commercially available [Ru(p-cymene)Cl₂]₂ and 1,4-bis(diphenylphosphino)butane, which effectively catalyzes the racemization of aromatic α-hydroxy ketones at room temperature. chemicalbook.comgoogle.com This racemization is compatible with the kinetic resolution catalyzed by lipase from Pseudomonas stutzeri (Lipase TL), which has shown high efficiency in organic solvents like THF. chemicalbook.comresearchgate.netchemicalbook.com This dual catalytic system allows for the quantitative yield of α-hydroxy ketone esters with very high enantioselectivity. chemicalbook.comgoogle.com

For instance, the DKR of various benzoins has been successfully achieved, affording the corresponding acylated products with high conversions and excellent enantioselectivity. researchgate.netchemicalbook.com The use of Shvo's catalyst in combination with Pseudomonas stutzeri lipase has also been reported for the DKR of benzoins, achieving conversions up to 87%. nih.gov

Table 1: Dynamic Kinetic Resolution of Various Benzoins

| Substrate | Racemization Catalyst | Enzyme | Acylating Agent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Benzoin | [Ru(p-cymene)Cl₂]₂/dppb | Lipase TL | Vinyl acetate | >99 | >99 | chemicalbook.com |

| 4,4'-Dichlorobenzoin | [Ru(p-cymene)Cl₂]₂/dppb | Lipase TL | Vinyl acetate | >99 | >99 | chemicalbook.com |

This table is representative of DKR applied to benzoin derivatives, analogous to the target compound.

Organocatalytic Approaches for Asymmetric α-Hydroxylation

Organocatalysis has emerged as a powerful tool for the asymmetric α-hydroxylation of carbonyl compounds, providing a metal-free alternative for the synthesis of chiral α-hydroxy ketones. Cinchona alkaloids and their derivatives are among the most successful organocatalysts for these transformations. nih.govwikipedia.orgrsc.org These catalysts can activate the substrates through various non-covalent interactions, including hydrogen bonding, leading to high enantioselectivity. rsc.org

For the synthesis of compounds like 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, the asymmetric α-hydroxylation of a corresponding deoxybenzoin (B349326) precursor (1,2-bis(2-methoxyphenyl)ethanone) would be a direct approach. Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids have been developed to promote the enantioselective α-hydroxylation of β-oxo esters, yielding products in good yields and high enantiomeric excess. nih.gov Specifically, catalysts bearing a bulky group at the C-9 position have shown enhanced performance. nih.gov

The scope of organocatalytic α-hydroxylation extends to various ketones, with proline and its derivatives also being effective catalysts for the α-oxidation of aldehydes and ketones.

Multi-Component Reactions and Cascade Cyclizations Utilizing α-Hydroxy Ketone Precursors

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to generate complex molecules. nih.govnih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant for the synthesis of α-hydroxy ketone derivatives. nih.govcqu.edu.cngoogle.comyoutube.com

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly produce α-acyloxy carboxamides. cqu.edu.cn This reaction is believed to proceed through a concerted mechanism involving a trimolecular reaction between the reactants. nih.gov Recently, a Passerini-type three-component coupling using boronic acids as carbon nucleophiles has been developed for the synthesis of a diverse range of α-hydroxyketones. beilstein-journals.org

The Ugi four-component reaction is another powerful MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. google.comyoutube.com The Ugi reaction is known for its high convergence, allowing for the formation of multiple bonds in a single operation. youtube.com The use of α-hydroxy ketones in Ugi-type reactions has been explored, leading to complex structures like 2-oxo-morpholines. sigmaaldrich.com

Cascade cyclizations involving α-hydroxy ketone precursors provide access to complex polycyclic systems. researchgate.netsigmaaldrich.comlibretexts.org For example, a metal-free [3+2] cyclization/rearrangement reaction of α-hydroxyketones with trifluoromethyl N-acylhydrazones has been developed to synthesize multisubstituted trifluoromethyloxazolines. sigmaaldrich.com Acid/base-steered cascade cyclizations of 2-acylbenzoic acids with isatoic anhydrides can lead to isobenzofuranone and isoindolobenzoxazinone derivatives. nih.gov

Synthetic Transformations from Related Precursor Molecules

Conversion from α-Haloketones and Related Electrophiles

A common route to α-hydroxy ketones involves the nucleophilic substitution of α-haloketones. nih.govlibretexts.org The halogen atom at the α-position to a carbonyl group is susceptible to displacement by a hydroxide (B78521) ion or a protected equivalent. nih.gov For the synthesis of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, a precursor such as 2-chloro- or 2-bromo-1,2-bis(2-methoxyphenyl)ethanone could be treated with a hydroxide source. The reactivity of α-haloketones in Sₙ2 reactions is enhanced due to the electron-withdrawing nature of the adjacent carbonyl group. wikipedia.org

An alternative transformation of α-haloketones is the Favorskii rearrangement , which occurs in the presence of a base and leads to carboxylic acid derivatives. sigmaaldrich.comepa.gov This reaction proceeds through a cyclopropanone (B1606653) intermediate when an enolizable α'-proton is present. For α-haloketones lacking an α'-proton, a quasi-Favorskii or semi-benzilic acid type rearrangement can occur.

Table 2: Synthesis of α-Hydroxyketones from α-Haloketones

| α-Haloketone Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| α-Chloroketones | Tetrabutylammonium hydroxide | α-Hydroxyketones | High |

This table provides general examples of converting α-haloketones to α-hydroxyketones.

Functional Group Interconversions on the Aromatic Rings

The methoxy groups on the aromatic rings of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone offer sites for further functionalization.

Demethylation of the methoxy groups to the corresponding phenols can be achieved using various reagents. Lewis acids such as aluminum chloride (AlCl₃) are commonly used for the cleavage of aryl methyl ethers. beilstein-journals.org For instance, a process for the regioselective demethylation of a p-methoxy group in diaryl ketone moieties has been developed using anhydrous aluminum chloride in dichloromethane. beilstein-journals.org

Electrophilic aromatic substitution on the methoxy-substituted benzene rings is another potential transformation. The methoxy group is a strong activating group and an ortho-, para-director. sigmaaldrich.comepa.gov Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho and para to the methoxy groups. The specific substitution pattern would depend on the reaction conditions and the steric hindrance imposed by the existing substituents.

Reductive Cross-Coupling Strategies for α-Hydroxy Ketones

Reductive cross-coupling reactions have emerged as a novel and efficient method for the synthesis of α-hydroxy ketones. These methods often involve the coupling of two different electrophiles under reductive conditions.

A notable example is the copper-catalyzed reductive cross-coupling of aromatic aldehydes and arylnitriles using a silylboronate as the reductant, which provides a chemoselective route to α-hydroxy ketones. To synthesize 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone via this method, 2-methoxybenzaldehyde and 2-methoxybenzonitrile (B147131) could be employed as the coupling partners.

Another powerful strategy is the nickel-catalyzed reductive coupling of aldehydes and alkynes. nih.gov This method, in conjunction with ozonolysis of the resulting allylic alcohol, provides an alternative and complementary approach to enantioselective α-hydroxy ketone synthesis. nih.gov More recently, electroreductive cross-coupling of aromatic ketones with N,N-dimethylformamide has been reported for the synthesis of α-hydroxyaldehydes, which are valuable precursors.

Spectroscopic Characterization Techniques in Advanced Research of 2 Hydroxy 1,2 Bis 2 Methoxyphenyl Ethanone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the complete structural elucidation of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals allow for the assignment of each proton. For instance, the aromatic protons on the two methoxyphenyl rings typically appear as complex multiplets in the downfield region of the spectrum. The methoxy (B1213986) group protons present as sharp singlets, while the hydroxyl and methine protons exhibit characteristic chemical shifts that can be influenced by solvent and hydrogen bonding.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon signal is characteristically found at a low field, while the carbons of the aromatic rings and the methoxy groups have distinct chemical shifts. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in correlating the proton and carbon signals, thus confirming the connectivity of the molecular structure. youtube.com

Furthermore, advanced NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the conformational dynamics of the molecule in solution. mdpi.com By analyzing the through-space interactions between protons, researchers can deduce the preferred spatial arrangement of the methoxyphenyl groups and the orientation of the hydroxyl group. This is particularly crucial for understanding the steric and electronic effects that influence the molecule's reactivity and interactions. The study of related benzoin (B196080) derivatives has shown that the conformation can be influenced by factors such as steric bulk of substituents. walisongo.ac.id

Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~200 |

| Methine Carbon | ~5.0-6.0 | ~75-85 |

| Aromatic Carbons | - | ~110-160 |

| Methoxy Carbons | - | ~55-60 |

| Aromatic Protons | ~6.8-8.0 | - |

| Methine Proton | ~5.0-6.0 | - |

| Hydroxyl Proton | Variable | - |

| Methoxy Protons | ~3.8 | - |

Detailed Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone. The analysis of the vibrational spectra provides detailed information about the functional groups present and the nature of intermolecular interactions, particularly hydrogen bonding.

The IR spectrum of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone is characterized by several key absorption bands. A strong, sharp band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the methoxy substituents and any involvement in hydrogen bonding. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (O-H) stretching vibration. The broadness of this peak is a hallmark of hydrogen bonding, which can be either intramolecular (between the hydroxyl group and the carbonyl oxygen) or intermolecular. The C-O stretching vibrations of the methoxy groups and the hydroxyl group, as well as the aromatic C-H and C=C stretching vibrations, also give rise to characteristic bands in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes can be obtained.

The study of hydrogen bonding is a key application of these techniques. For instance, in the solid state, the type of hydrogen bond (intramolecular vs. intermolecular) can be distinguished by analyzing the O-H stretching frequency. A sharp singlet may suggest an intramolecular hydrogen bond, while a doublet could indicate intermolecular hydrogen bonding. iucr.org This information is crucial for understanding the crystal packing and solid-state properties of the compound.

| Functional Group | Vibrational Mode | Typical IR Frequency Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200-3600 (broad) |

| Carbonyl (C=O) | Stretching | 1650-1700 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (ether & alcohol) | Stretching | 1000-1300 |

| Aromatic C-H | Bending (out-of-plane) | 690-900 |

Advanced Mass Spectrometry (MS) Techniques (e.g., ESI-TOF, LC-MS, UPLC-MS) for Accurate Mass and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are essential for determining the accurate molecular weight and elucidating the fragmentation pathways of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone. Techniques such as Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry provide high-resolution mass data, allowing for the precise determination of the elemental composition. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. rsc.org These methods are particularly useful for analyzing complex mixtures and for studying the metabolic fate of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone can undergo characteristic fragmentation, such as cleavage of the bond between the carbonyl group and the hydroxyl-bearing carbon. The resulting fragment ions can help to confirm the presence of the two methoxyphenyl groups and the core α-hydroxy ketone structure. The NIST Chemistry WebBook provides reference mass spectral data for the related compound, 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, which can serve as a useful comparison. nist.gov

| Technique | Information Obtained |

| ESI-TOF MS | Accurate mass determination, elemental composition |

| LC-MS | Separation and identification of components in a mixture, molecular weight information |

| UPLC-MS | High-resolution separation and identification, increased sensitivity |

| Electron Ionization MS | Fragmentation pattern for structural elucidation |

X-ray Diffraction for Precise Molecular Geometry and Crystal Packing Analysis in Derivatives

X-ray diffraction is an unparalleled technique for determining the precise three-dimensional molecular structure and crystal packing of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone and its derivatives in the solid state. researchgate.net By analyzing the diffraction pattern of a single crystal, researchers can obtain accurate bond lengths, bond angles, and torsion angles, providing a definitive picture of the molecule's geometry. iucr.org

This technique is particularly valuable for understanding the conformational preferences of the molecule in the solid state and for characterizing the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. iucr.org The crystal packing arrangement, which describes how the molecules are arranged in the crystal lattice, can have a significant impact on the physical properties of the material. iucr.org

For example, a study on p-anisoin, a related compound, revealed that the type of hydrogen bond (intramolecular or intermolecular) is dependent on the molecular packing in the crystal. iucr.org X-ray diffraction studies on derivatives of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone can provide similar insights into how modifications to the molecular structure affect the solid-state properties. researchgate.net

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise positions of all atoms in the molecule |

| Bond Lengths and Angles | Geometric parameters of the molecular structure |

| Torsion Angles | Conformational details of the molecule |

| Crystal Packing | Arrangement of molecules in the crystal |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess and Absolute Configuration Determination (if applicable for chiral derivatives)

2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone possesses a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral derivatives.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental ECD spectrum with theoretically calculated spectra, it is possible to determine the absolute configuration (R or S) of a particular enantiomer. nih.gov

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect observed near an absorption band, is also characteristic of the absolute configuration of the chiral molecule. wikipedia.org

These techniques are not only crucial for assigning the absolute stereochemistry but also for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. The ability to determine and control the stereochemistry is of paramount importance in many applications, as different enantiomers can exhibit distinct biological activities. wikipedia.orgresearchgate.net

| Technique | Application |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration, conformational analysis of chiral molecules |

| Optical Rotatory Dispersion (ORD) | Determination of absolute configuration, measurement of optical rotation |

Computational and Theoretical Investigations of 2 Hydroxy 1,2 Bis 2 Methoxyphenyl Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods are used to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and to describe the distribution and energy of electrons within the molecule.

For 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, a DFT calculation would begin by optimizing the molecule's geometry to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results that can be compared with experimental data, such as from X-ray crystallography. uci.eduresearchgate.net Once the optimized geometry is obtained, various electronic properties can be calculated.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. A small energy gap implies that the molecule is more polarizable, has higher chemical reactivity, and is considered "soft." nih.govnih.gov Conversely, a large energy gap indicates high stability and low reactivity, characterizing the molecule as "hard." nih.gov

A hypothetical FMO analysis for 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone would yield the data shown in Table 1, which could then be used to calculate important quantum chemical descriptors.

Table 1: Hypothetical Frontier Molecular Orbital Data No specific literature data is available for this compound. The table is illustrative.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | IP | -EHOMO | Data not available |

| Electron Affinity | EA | -ELUMO | Data not available |

| Chemical Hardness | η | (IP - EA) / 2 | Data not available |

| Electronegativity | χ | (IP + EA) / 2 | Data not available |

| Electrophilicity Index | ω | χ2 / (2η) | Data not available |

Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP map indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue: Regions of most positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack.

Green: Regions of neutral or zero potential.

For 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl, hydroxyl, and methoxy (B1213986) groups, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl proton, indicating its role as a hydrogen-bond donor.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

Key insights from NBO analysis include:

Hyperconjugative Interactions: It quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, the delocalization of a lone pair (n) into an antibonding orbital (σ*) indicates a stabilizing charge transfer. The energy of this interaction (E(2)) reveals its significance. researchgate.net

Hybridization and Bond Strength: NBO analysis determines the hybridization of atoms, providing insight into the geometry and nature of chemical bonds. researchgate.netsigmaaldrich.com

For 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, NBO analysis could reveal the extent of electron delocalization from the oxygen lone pairs into the aromatic rings and the carbonyl group, providing a quantitative measure of resonance effects.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations are typically performed on a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations study the movement of atoms and molecules over time. MD simulations can explore the conformational landscape of flexible molecules and explicitly model the effects of solvent molecules.

An MD simulation of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone would involve:

Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol).

Calculating the forces between all atoms using a force field.

Solving Newton's equations of motion to simulate the trajectory of each atom over a period of time.

This approach would reveal the preferred conformations of the molecule in solution, the dynamics of its rotatable bonds, and how solvent molecules arrange themselves around the solute to form hydrogen bonds. Currently, no specific MD simulation studies for this compound have been reported in the searched literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are widely used to predict spectroscopic data with a high degree of accuracy.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, O-H stretch, C-O-C stretch). Comparing the calculated IR spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular motions.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). The calculated shifts are typically compared to experimental values, often showing a strong linear correlation, which aids in the structural elucidation of the molecule.

A study on 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone would produce a table comparing the computationally predicted IR and NMR data with experimental values to validate the accuracy of the theoretical model.

Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data No specific literature data is available for this compound. The table is illustrative.

| IR Vibrational Frequencies (cm-1) | ||

|---|---|---|

| Assignment | Experimental Value | Calculated Value (DFT) |

| O-H stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C=O stretch | Data not available | Data not available |

| C-O-C stretch | Data not available | Data not available |

| 1H NMR Chemical Shifts (ppm) | ||

| Proton | Experimental Value | Calculated Value (GIAO) |

| OH | Data not available | Data not available |

| OCH3 | Data not available | Data not available |

| Aromatic H | Data not available | Data not available |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) using Hirshfeld Surface Analysis and Quantum Chemical Topology

Understanding how molecules pack together in a solid state is crucial for predicting material properties. Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal structure.

The analysis involves:

Generating the Hirshfeld Surface: This surface is unique for each molecule within a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.

Mapping Properties: Properties like dnorm (a normalized contact distance) are mapped onto the surface. Red spots on the dnorm map indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. uci.edu

For 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, a Hirshfeld analysis would require a solved crystal structure. The analysis would quantify the contributions of hydrogen bonds (from the -OH group), potential C-H···O interactions, and π-π stacking between the methoxyphenyl rings. As no crystal structure for this specific compound appears to be published, a Hirshfeld analysis has not been performed.

Transition State Modeling for Understanding Reaction Mechanisms and Energetics

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms and energetic landscapes of chemical transformations. In the context of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone, which is formed via a benzoin (B196080) condensation reaction, transition state modeling provides profound insights into the formation of this α-hydroxy ketone. The reaction involves the dimerization of two molecules of 2-methoxybenzaldehyde (B41997), a process that can be catalyzed by either cyanide ions or N-heterocyclic carbenes (NHCs). wikipedia.orgorganic-chemistry.org

Cyanide-Catalyzed Benzoin Condensation:

The classical benzoin condensation is catalyzed by the cyanide anion. wikipedia.org Computational studies on the benzoin condensation of unsubstituted benzaldehyde (B42025) have detailed the mechanistic steps, which serve as a foundational model for understanding the reaction of substituted benzaldehydes like 2-methoxybenzaldehyde. The generally accepted Lapworth mechanism involves the following key steps:

Nucleophilic attack of the cyanide ion on the carbonyl carbon of one molecule of the aldehyde.

Proton transfer to form a cyanohydrin intermediate.

Deprotonation to form a resonance-stabilized carbanion, a critical "umpolung" (polarity reversal) step where the electrophilic aldehyde carbon becomes nucleophilic.

Nucleophilic attack of the carbanion on a second molecule of the aldehyde.

Proton transfer and elimination of the cyanide catalyst to yield the final benzoin product.

DFT calculations on the benzoin condensation of benzaldehyde have identified several transition states along the potential energy surface. For the cyanide-catalyzed reaction in an aprotic solvent, a proposed pathway involves six possible transition states. nih.gov The rate-determining step in this pathway is the reaction of a cyanide/benzaldehyde complex with a second benzaldehyde molecule to form an α-hydroxy ether, which has a calculated activation free energy barrier of 26.9 kcal/mol. nih.gov Another partially rate-determining step is the formation of the cyanohydrin intermediate from the α-hydroxy ether, with a barrier of 20.0 kcal/mol. nih.gov A separate computational study focusing on the reaction in an aqueous environment identified seven transition states, with the carbon-carbon bond formation being the rate-determining step. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Benzoin Condensation:

NHCs have emerged as highly efficient organocatalysts for the benzoin condensation. nih.gov The catalytic cycle, first proposed by Breslow, involves the NHC performing a similar role to the cyanide ion in achieving the umpolung of the aldehyde. Experimental and computational studies have shown that electron-rich aromatic aldehydes, such as 2-methoxybenzaldehyde, generally afford good yields of benzoin products in NHC-catalyzed reactions. acs.orgbeilstein-journals.org This is attributed to the electron-donating nature of the methoxy group, which can influence the stability of the key "Breslow intermediate."

Computational investigations have also explored the substituent effects on the NHC-catalyzed benzoin condensation. The electronic nature of the substituent on the benzaldehyde can impact the reaction rate and efficiency. While detailed energetic data for the specific case of 2-methoxybenzaldehyde is not extensively reported, the general consensus is that electron-donating groups facilitate the reaction. A study investigating the 2-substituent effect in NHC-catalyzed benzoin condensation noted that the electronic nature of the substituent plays a crucial role, with 2-Lewis basic substituents preferentially participating in the initial addition step of the NHC to the aldehyde. dur.ac.uk

The following table summarizes representative calculated activation free energies for the key steps in the cyanide-catalyzed benzoin condensation of unsubstituted benzaldehyde, which provides a baseline for understanding the energetics of the formation of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone.

| Reaction Step (Unsubstituted Benzaldehyde) | Catalyst System | Calculated Activation Free Energy (ΔG‡) [kcal/mol] | Reference |

| Reaction of cyanide/benzaldehyde complex with a second benzaldehyde molecule | Cyanide in aprotic solvent | 26.9 (Rate-determining step) | nih.gov |

| Formation of cyanohydrin intermediate from α-hydroxy ether | Cyanide in aprotic solvent | 20.0 | nih.gov |

| Carbon-Carbon bond formation | Cyanide in aqueous solvent | Rate-determining | nih.gov |

It is important to note that the presence of the ortho-methoxy group in 2-methoxybenzaldehyde will influence the energetics of these steps. The electron-donating nature of the methoxy group is expected to stabilize the transition states leading to the formation of the carbanionic intermediate, potentially lowering the activation barriers compared to the unsubstituted benzaldehyde. However, steric hindrance from the ortho-substituent could also play a role in the reaction kinetics.

Advanced Research Applications and Transformative Potential in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Architecturally Complex Molecules

The strategic placement of a reactive ketone and a secondary alcohol within the structure of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone makes it a powerful intermediate for the synthesis of intricate molecular frameworks. This dual functionality allows for a wide range of chemical transformations, enabling chemists to build molecular complexity in a controlled manner.

While specific, direct pathways to commercial pharmaceuticals using 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone are not extensively documented in public literature, its core structure is emblematic of scaffolds used in medicinal chemistry. The α-hydroxy ketone motif is a key synthon, providing a reactive handle for constructing larger, more complex molecules. The functional groups can be modified to tune solubility, electronic properties, and spatial arrangement, all critical parameters in drug design. For instance, the hydroxyl group can be a precursor to esters and ethers, while the ketone can be transformed into amines, heterocycles, or other functional groups common in pharmacologically active compounds. Its role is therefore best understood as a foundational building block with the potential to be incorporated into synthetic routes for novel therapeutic agents, even if it is not a direct, late-stage precursor itself.

A significant application of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone is its use as a foundational structure for synthesizing sophisticated ligands for metal coordination. The carbonyl group is readily condensed with primary amines to form Schiff base ligands, which are renowned for their ability to form stable complexes with a wide array of metal ions.

The synthesis of such a ligand would typically involve the reaction of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone with an appropriate amine in an alcohol solvent, often with heating, to form a new molecule containing an azomethine (-C=N-) group. These Schiff base ligands, which retain the hydroxyl and methoxy (B1213986) functionalities, can then act as chelating agents. For example, analogous structures derived from other hydroxy-ketones have been shown to form stable, mixed-ligand complexes with metals such as Manganese(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II) ijese.org. The resulting metal complexes often possess distorted octahedral or square-pyramidal geometries, creating chiral centers and unique electronic environments determined by the interplay of the ligand and the central metal ion ijese.orgrsc.org. This capability makes the parent compound a valuable starting point for developing new catalysts, sensors, or materials with specific magnetic or electronic properties.

The reactivity of the α-hydroxy ketone moiety allows for a variety of functionalization reactions, enabling the transformation of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone into a family of related compounds. These reactions further expand its utility as a synthetic intermediate.

Key transformations include:

Reduction to Diols: The carbonyl group can be selectively reduced using standard reducing agents (e.g., sodium borohydride) to yield the corresponding 1,2-diol, 1,2-bis(2-methoxyphenyl)ethan-1,2-diol chemsrc.com. This transformation converts the ketone into a second hydroxyl group, creating a vicinal diol structure that is itself a valuable precursor for polymers and other functional molecules.

Oxidation to Diketones: The secondary alcohol can be oxidized to a ketone, converting the molecule into 1,2-bis(2-methoxyphenyl)ethane-1,2-dione, a diketone commonly known as a benzil (B1666583) derivative. These diketones are important in photochemistry and as intermediates for other molecular syntheses.

Formation of Acetals: The hydroxyl groups, particularly in the diol derivative, can be protected by forming acetals or ketals adelaide.edu.au. This is a common strategy in multi-step synthesis, allowing chemists to perform reactions on other parts of the molecule without affecting the hydroxyl groups. For example, reacting the diol with an aldehyde or ketone in the presence of an acid catalyst would yield a cyclic acetal.

| Reaction Type | Reagent(s) | Product Class | Significance |

|---|---|---|---|

| Reduction | e.g., NaBH₄ | 1,2-Diol | Creates a vicinal diol for further synthesis chemsrc.com. |

| Oxidation | e.g., Cu(OAc)₂, air | 1,2-Diketone (Benzil) | Forms a diketone, a useful photochemical precursor. |

| Condensation | Primary Amine (R-NH₂) | Schiff Base | Forms ligands for metal complexes ijese.orgmdpi.com. |

| Acetal Formation (on diol) | Aldehyde/Ketone, Acid Catalyst | Cyclic Acetal | Protects hydroxyl groups for multi-step synthesis adelaide.edu.au. |

Exploration in Materials Science for Functional Molecules

The same structural features that make 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone a versatile synthetic intermediate also make it and its derivatives promising candidates for the development of new functional materials.

The optical and electrical properties of organic molecules are dictated by their electronic structure. By using 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone as a building block, materials with tailored properties can be engineered. A primary route to achieving this is through the formation of metal complexes, as discussed in section 7.1.2.

The coordination of a ligand derived from this compound to a metal center fundamentally alters the molecule's frontier orbitals, leading to new electronic transitions. This change manifests as altered optical properties, such as a shift in the wavelength of light absorbed or emitted. For example, studies on analogous Schiff base-metal complexes show distinct and characteristic UV-Visible absorption spectra that differ significantly from the free ligand, confirming the creation of a new chemical entity with unique optical behavior ijese.orgmdpi.com. The choice of metal ion and the specific geometry of the complex allow for the fine-tuning of these properties, opening the door to creating materials for applications in sensing, photovoltaics, or as specialized pigments.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. The structure of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone and its derivatives contains multiple sites capable of engaging in such interactions, particularly hydrogen bonding.

The molecule itself has a hydrogen bond donor (the -OH group) and multiple hydrogen bond acceptors (the carbonyl oxygen and the two methoxy ether oxygens). This functionality is often carried through to its derivatives. Research on the crystal structure of a related copper(II) complex demonstrated that the molecules self-assemble into two-dimensional supramolecular layers. mdpi.com This ordered packing was stabilized by a network of O-H···O and C-H···O hydrogen bonds. mdpi.com This finding strongly suggests that ligands derived from 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone could be used to program the self-assembly of molecules in the solid state. By controlling these weak interactions, it is possible to direct the formation of specific, extended architectures like layers, chains, or porous networks, which is a key goal in crystal engineering and the development of functional crystalline materials.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone involves the benzoin (B196080) condensation of 2-methoxybenzaldehyde (B41997), a reaction historically catalyzed by cyanide ions. testbook.comwikipedia.org While effective, the high toxicity of cyanide necessitates the development of greener alternatives. Modern research focuses on replacing cyanide with catalysts that are less hazardous and more efficient, such as N-Heterocyclic Carbenes (NHCs) derived from thiazolium or triazolium salts. wikipedia.orgorganic-chemistry.org

Future work in this area will likely concentrate on:

Alternative Energy Sources: Investigating the use of microwave irradiation or mechanochemistry (ball-milling) to accelerate the reaction, reduce energy consumption, and minimize solvent use.

Biocatalysis: Exploring the use of enzymes as catalysts for the benzoin condensation, which would offer unparalleled sustainability by operating in aqueous media under ambient conditions.

The goal is to create synthetic pathways that are not only efficient in yield but also adhere to the principles of green chemistry, minimizing waste and environmental harm. The benzoin condensation is inherently atom-economical as it is a dimerization reaction where two aldehyde molecules combine without the loss of any small byproduct molecules. mdpi.com

Enhancing Stereochemical Control in the Synthesis of Chiral Derivatives

The central carbon bearing the hydroxyl group in 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone is a stereocenter. Consequently, the molecule can exist as two enantiomers. The standard benzoin condensation typically produces a racemic mixture (an equal mix of both enantiomers). A significant and challenging frontier in this field is the development of asymmetric synthesis methods to selectively produce one enantiomer over the other.

Emerging trends in this domain include:

Chiral N-Heterocyclic Carbene (NHC) Catalysis: The use of chiral NHCs, particularly those derived from triazolium salts, has shown great promise in achieving high enantiomeric excess in asymmetric benzoin condensations. wikipedia.org Future research will focus on designing more sophisticated and effective chiral NHC catalysts tailored for substituted benzaldehydes like 2-methoxybenzaldehyde.

Bifunctional Catalysis: Developing catalysts that possess both a nucleophilic carbene center and a distinct functional group (e.g., a hydrogen-bond donor) capable of directing the stereochemical outcome through organized transition states. organic-chemistry.org

Computational Modeling: Using computational studies to model the transition states of the asymmetric reaction, thereby enabling the rational design of catalysts that can maximize enantioselectivity.

Mastering stereochemical control is crucial as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design

Key areas of integration include:

Reaction Optimization: AI algorithms can analyze vast datasets of reaction parameters (catalyst type, solvent, temperature, concentration) to predict the optimal conditions for synthesizing 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone with the highest yield and purity, saving significant time and resources compared to traditional experimental screening. technologynetworks.comresearchgate.net

Retrosynthesis and Pathway Planning: Computer-aided synthesis planning (CASP) tools can propose novel synthetic routes to the target molecule and its derivatives. mdpi.comnih.gov This is particularly valuable when designing pathways for new, more complex analogues.

Predictive Modeling for New Derivatives: Machine learning models can be trained to predict the properties of hypothetical derivatives. By inputting virtual structures, these models could forecast characteristics like solubility, potential biological activity, or electronic properties, allowing researchers to prioritize the synthesis of the most promising new chemical entities.

Expanding the Scope of Derivatization to Access New Chemical Entities with Unique Properties

The structure of 2-Hydroxy-1,2-bis(2-methoxyphenyl)ethanone offers multiple sites for chemical modification, making it an attractive scaffold for creating a library of new compounds. The hydroxyl group, ketone, and the two aromatic rings can all be functionalized to tune the molecule's properties.

Future research into derivatization will likely explore:

Hydroxyl Group Modification: Esterification or etherification of the secondary alcohol to produce a range of esters and ethers, which could modulate solubility and serve as prodrugs in medicinal chemistry contexts.

Ketone Transformations: Reactions such as reduction to a diol, conversion to an oxime or hydrazone, or the Wittig reaction to form a substituted alkene can introduce significant structural diversity.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the methoxy-substituted phenyl rings could be explored, although the directing effects of the existing substituents would need to be carefully considered.

Cleavage and Rearrangement: Under certain conditions, the central carbon-carbon bond can be cleaved, or the molecule can undergo rearrangement reactions, providing access to entirely different molecular frameworks.

Systematic derivatization is a powerful strategy for generating novel compounds for screening in materials science and drug discovery programs.

In-depth Mechanistic Investigations of Novel Transformations and Reactivities